molecular formula C16H16BrClN2O2 B4183788 (5-BROMO-2-FURYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE

(5-BROMO-2-FURYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4183788
M. Wt: 383.7 g/mol
InChI Key: BWAFHMJTQYVOPB-UHFFFAOYSA-N
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Description

(5-BROMO-2-FURYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of 5-bromo-2-furoyl chloride: This can be achieved by reacting 5-bromo-2-furoic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The 5-bromo-2-furoyl chloride is then reacted with 4-(2-chlorobenzyl)piperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-furoyl)-4-(2-chlorobenzyl)piperazine
  • 1-(5-bromo-2-furoyl)-4-benzylpiperazine
  • 1-(5-bromo-2-furoyl)-4-(2-methylbenzyl)piperazine

Uniqueness

(5-BROMO-2-FURYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both the 5-bromo-2-furoyl and 2-chlorobenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c17-15-6-5-14(22-15)16(21)20-9-7-19(8-10-20)11-12-3-1-2-4-13(12)18/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAFHMJTQYVOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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